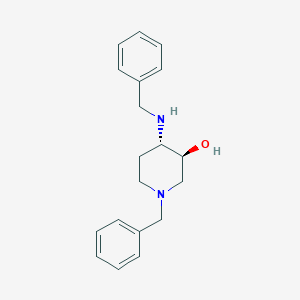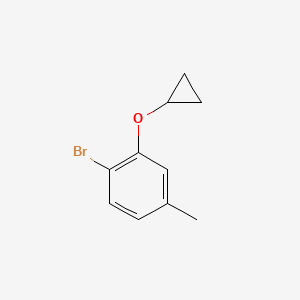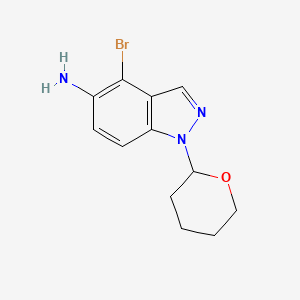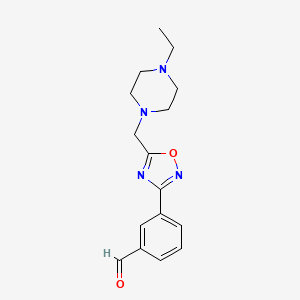
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol is a chiral piperidine derivative. Compounds of this nature are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The piperidine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Amine Introduction:
Chiral Resolution: The final step involves chiral resolution to obtain the (3S,4S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The benzyl and benzylamino groups can enhance binding affinity to specific molecular targets, influencing pathways involved in neurotransmission or enzyme regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-1-benzyl-4-(methylamino)piperidin-3-ol
- (3S,4S)-1-benzyl-4-(ethylamino)piperidin-3-ol
- (3S,4S)-1-benzyl-4-(propylamino)piperidin-3-ol
Uniqueness
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol is unique due to its specific substitution pattern, which can influence its pharmacological properties and binding affinity to molecular targets. The presence of the benzylamino group may confer distinct biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H24N2O |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m0/s1 |
Clé InChI |
HUVGDTRCZVNHGX-OALUTQOASA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)





![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)




![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)


